molecular formula C8H9BrO2 B8032434 3-(2-Bromoethoxy)phenol

3-(2-Bromoethoxy)phenol

Cat. No.: B8032434
M. Wt: 217.06 g/mol
InChI Key: QEIPKCFBHGRHFL-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)phenol is an organic compound with the molecular formula C8H9BrO2. It is a derivative of phenol, where a bromine atom is attached to the ethoxy group at the third position of the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)phenol typically involves the reaction of resorcinol with 1,2-dibromoethane in the presence of potassium hydroxide. The reaction is carried out under reflux in methanol for 24 hours. After the reaction, the mixture is cooled, and the residual solid is removed by filtration. The filtrate is then evaporated to yield this compound as an oil .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of resorcinol and 1,2-dibromoethane, along with appropriate reaction conditions, can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones.

    Reduction Reactions: The compound can undergo reduction reactions to form hydroquinones.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Various substituted phenols.

    Oxidation Reactions: Quinones.

    Reduction Reactions: Hydroquinones.

Scientific Research Applications

3-(2-Bromoethoxy)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. The compound can interact with various molecular targets and pathways, including:

    Antioxidant Response: Activation of the nuclear erythroid factor 2 (Nrf2) pathway.

    Anti-inflammatory Effects: Inhibition of cyclooxygenase 2 (COX-2) and cytokines through the nuclear factor-kappa B (NF-kB) pathway.

    Cell Survival and Apoptosis: Modulation of cell survival or apoptosis pathways.

Comparison with Similar Compounds

3-(2-Bromoethoxy)phenol can be compared with other similar compounds, such as:

  • 2-(2-Bromoethoxy)phenol
  • 4-(2-Bromoethoxy)phenol
  • 3-(2-Chloroethoxy)phenol

Uniqueness: The unique positioning of the bromine atom in this compound imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(2-bromoethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIPKCFBHGRHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of resorcinol (88 g), 1,2-dibromoethane (180 g) and potassium hydroxide (44.8 g) was stirred under reflux in methanol (600 ml) for 24 hours. The reaction mixture was cooled. The residual solid was removed by filtration and the filtrate was evaporated to give 3-(2-bromoethoxy)phenol as an oil which was essentially pure as indicated by thin layer chromatography (tlc) [using silica plates and 10% v/v methanol in dichloromethane as eluant] and was used without purification.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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